molecular formula C9H12ClNO B13056695 (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL

Cat. No.: B13056695
M. Wt: 185.65 g/mol
InChI Key: XBAXSYKCTIVRON-MUWHJKNJSA-N
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Description

(1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL typically involves the reduction of the corresponding ketone or the amino alcohol. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the product. The reaction conditions often involve the use of solvents like ethanol or methanol and reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve reagents like acyl chlorides or anhydrides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield the corresponding ketone, while substitution reactions can produce various amides or esters.

Scientific Research Applications

(1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL include:

  • (1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
  • (1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1

InChI Key

XBAXSYKCTIVRON-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)Cl)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)N)O

Origin of Product

United States

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